molecular formula C15H18N8 B12266223 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine

9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12266223
M. Wt: 310.36 g/mol
InChI Key: RPNOWAMYBXAPCQ-UHFFFAOYSA-N
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Description

9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and pyridazine moieties. Common reagents used in these reactions include various alkylating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaH in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
  • 3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine
  • tert-Butyl 4-(pyridazin-3-yl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, 9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine is unique due to its specific structural configuration, which may confer distinct biochemical properties and potential therapeutic applications.

Properties

Molecular Formula

C15H18N8

Molecular Weight

310.36 g/mol

IUPAC Name

9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]purine

InChI

InChI=1S/C15H18N8/c1-11-3-4-12(20-19-11)22-5-7-23(8-6-22)15-13-14(16-9-17-15)21(2)10-18-13/h3-4,9-10H,5-8H2,1-2H3

InChI Key

RPNOWAMYBXAPCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C

Origin of Product

United States

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